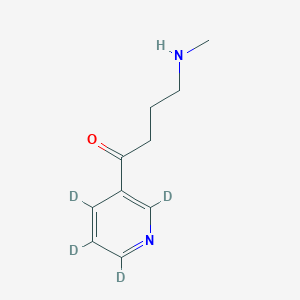

4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds, such as [3,3-D2]4-hydroxy-1-(3-pyridyl)-1-butanone ([3,3-D2]HPB), involves multi-step chemical processes. This includes the conversion of 3-Pyridine carboxaldehyde into various intermediates before achieving the final product, often involving the use of deuterium for labeling and selective hydrolysis methods for structure protection and modification (Lin et al., 1993).

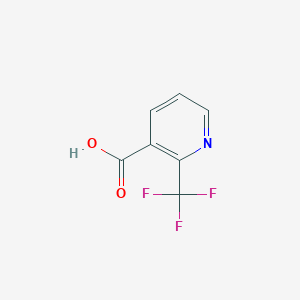

Molecular Structure Analysis

Studies on similar compounds, such as various 1,2,4-triazines, show that molecular structure determination often involves spectroscopic and crystallographic methods. These techniques help in elucidating the molecular geometry, electron localization, and non-covalent interactions like hydrogen bonding (Taylor & Macor, 1986).

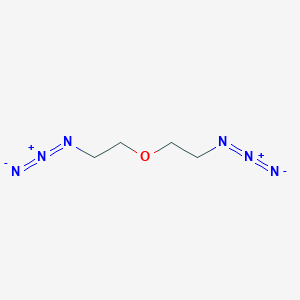

Chemical Reactions and Properties

Chemical reactions involving similar compounds demonstrate a variety of reaction pathways, including cyclization, oxidative coupling, and reactions with various agents like hydrochloric acid and halogens. These reactions can significantly alter the chemical properties of the compound (Huang & Wamhoff, 1984).

Physical Properties Analysis

The physical properties of similar compounds are often analyzed through various spectroscopic methods. These analyses provide insights into the stability, reactivity, and optical properties of the compounds, which are crucial for understanding their behavior in different environments (Vanasundari et al., 2018).

Chemical Properties Analysis

Analyzing the chemical properties of such compounds involves studying their reactivity, bond formation, and interaction with other chemical entities. Techniques like molecular docking and vibrational studies are employed to understand these aspects (El-Abadelah et al., 2018).

Scientific Research Applications

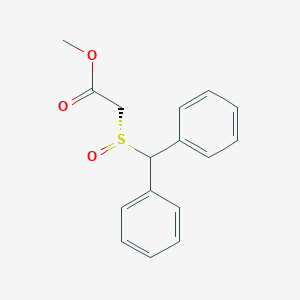

Biomarker Analysis in Smokers

Jing et al. (2014) developed a sensitive assay for detecting and quantitating a biomarker related to 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) metabolic activation in smokers. This biomarker, [pyridine-D4]hydroxy acid ([D4]4), is essential for understanding NNK metabolic pathways and its potential role in lung cancer development in smokers (Jing et al., 2014).

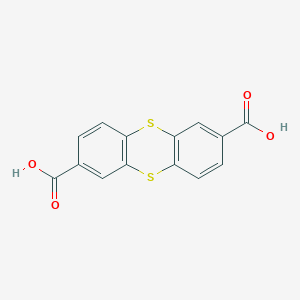

Molecular Imprinting Polymers

Zhang et al. (2013) explored the use of dummy molecularly imprinted polymers (DMIPs) for NNAL, a metabolite of NNK, using structural analogs including 4-(methylamino)-1-(3-pyridyl)-1-butanone. This research contributes to developing advanced materials for selective binding and detection of specific compounds in complex matrices (Zhang et al., 2013).

Metabolic Activation Studies

Stepanov et al. (2008) conducted a study to understand NNK metabolic activation in smokers. They used [pyridine-D4]NNK, which metabolizes to deuterium-labeled biomarkers, helping to differentiate NNK-derived metabolites from those formed from nicotine (Stepanov et al., 2008).

Chemical Synthesis

Peng (2010) researched the synthesis of 4-(methylamino)butanoic acid, which is related to 4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone dihydrochloride. This study contributes to the chemical synthesis domain, providing insights into the production and characterization of related compounds (Peng, 2010).

properties

IUPAC Name |

4-(methylamino)-1-(2,4,5,6-tetradeuteriopyridin-3-yl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,11H,3,5-6H2,1H3/i2D,4D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDIDUFQYHRMPR-TZMKMNDCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC(=O)C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)CCCNC)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478552 |

Source

|

| Record name | 4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride | |

CAS RN |

764661-23-6 |

Source

|

| Record name | 4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.